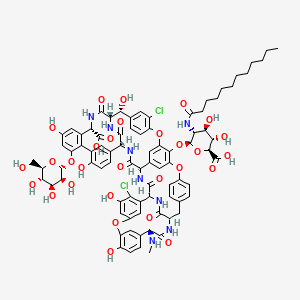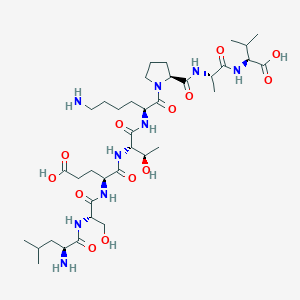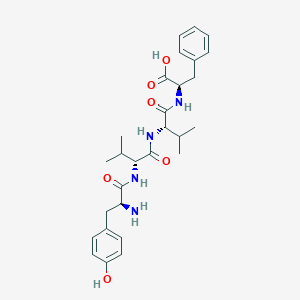![molecular formula C21H29FN2O3 B3025897 N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester CAS No. 2648861-83-8](/img/structure/B3025897.png)
N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Fluor-EMB-PICA umfasst mehrere Schritte, beginnend mit der Herstellung des Indol-Kerns. Der Indol-Kern wird dann mit einer Fluorpentylkette am Stickstoffatom funktionalisiert. Der letzte Schritt beinhaltet die Kupplung des Indol-Derivats mit L-Valin-Ethylester, um das gewünschte Produkt zu bilden .
Industrielle Produktionsverfahren
Die Synthese beinhaltet in der Regel Standardmethoden der organischen Chemie wie Kondensationsreaktionen, Veresterung und Reinigung durch Chromatographie .
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Fluor-EMB-PICA durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen verändern.
Substitution: Das Fluoratom kann unter geeigneten Bedingungen durch andere Halogene oder funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Halogenierungsreagenzien wie Chlor oder Brom können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten oder carboxylierten Derivaten führen, während Substitutionsreaktionen halogenierte Analoga erzeugen können .
Wissenschaftliche Forschungsanwendungen
5-Fluor-EMB-PICA wird in verschiedenen wissenschaftlichen Forschungsanwendungen verwendet, darunter:
Chemie: Als analytischer Referenzstandard zur Untersuchung der Eigenschaften und des Verhaltens synthetischer Cannabinoide.
Biologie: Untersuchung der biologischen Wirkungen und Wechselwirkungen von synthetischen Cannabinoiden mit biologischen Systemen.
Medizin: Forschung nach potenziellen therapeutischen Anwendungen und toxikologischen Wirkungen.
Industrie: Verwendet in forensischen Laboren zur Identifizierung und Analyse von synthetischen Cannabinoiden in beschlagnahmten Materialien
5. Wirkmechanismus
Der Wirkmechanismus von 5-Fluor-EMB-PICA beinhaltet seine Wechselwirkung mit Cannabinoid-Rezeptoren im Körper. Es wirkt als Agonist am CB1-Rezeptor, ähnlich wie andere synthetische Cannabinoide. Diese Wechselwirkung führt zur Modulation der Neurotransmitterfreisetzung und damit zu psychoaktiven Wirkungen .
Wirkmechanismus
The mechanism of action of 5-fluoro EMB-PICA involves its interaction with cannabinoid receptors in the body. It acts as an agonist at the CB1 receptor, similar to other synthetic cannabinoids. This interaction leads to the modulation of neurotransmitter release, resulting in psychoactive effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-Fluor-MDMB-PICA
- 5-Fluor-MMB-PICA
- 5-Fluor-EDMB-PICA
Vergleich
5-Fluor-EMB-PICA ist aufgrund seiner spezifischen Fluorpentylkette und des Vorhandenseins des L-Valin-Ethylester-Restes einzigartig. Im Vergleich zu ähnlichen Verbindungen wie 5-Fluor-MDMB-PICA und 5-Fluor-MMB-PICA weist 5-Fluor-EMB-PICA bestimmte strukturelle Merkmale auf, die seine Bindungsaffinität und Aktivität an Cannabinoid-Rezeptoren beeinflussen können .
Eigenschaften
IUPAC Name |
ethyl (2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN2O3/c1-4-27-21(26)19(15(2)3)23-20(25)17-14-24(13-9-5-8-12-22)18-11-7-6-10-16(17)18/h6-7,10-11,14-15,19H,4-5,8-9,12-13H2,1-3H3,(H,23,25)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRKGJGOLPGBMG-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C(C)C)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401339999 | |
| Record name | Ethyl N-{[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl}-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401339999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2648861-83-8 | |
| Record name | Ethyl N-{[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl}-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401339999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide](/img/structure/B3025817.png)


![7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B3025822.png)

![6,7,8,9-tetrahydro-9-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-pyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3025826.png)

![2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride](/img/structure/B3025830.png)





